molecular formula C23H43ClN2O2 B137744 Imidastat O CAS No. 126836-12-2

Imidastat O

Cat. No. B137744
M. Wt: 415.1 g/mol
InChI Key: OQLOMXRSKKZFBU-KVVVOXFISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Imidastat O is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. It is an imidazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.

Mechanism Of Action

The mechanism of action of Imidastat O is not fully understood, but it has been suggested that it works by inhibiting the activity of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is involved in the metabolism of tryptophan, an amino acid that is essential for the growth and survival of cancer cells. By inhibiting IDO, Imidastat O may prevent cancer cells from obtaining the tryptophan they need to grow and proliferate.

Biochemical And Physiological Effects

Imidastat O has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of many diseases. It has also been shown to inhibit the production of collagen, a protein that is involved in the development of fibrosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using Imidastat O in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using Imidastat O is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for further research on Imidastat O. One area of interest is its potential use in the treatment of liver fibrosis, which is a major cause of morbidity and mortality worldwide. Another area of interest is its potential use in cancer therapy, as it has shown promising results in preclinical studies. Further research is also needed to better understand the mechanism of action of Imidastat O and to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, Imidastat O is a promising compound that has shown potential in the treatment of various diseases. Its anti-inflammatory, antioxidant, and antifibrotic effects make it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity associated with its use.

Synthesis Methods

The synthesis of Imidastat O involves the reaction of 2-methylimidazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to hydrolysis to yield Imidastat O. This method has been reported to yield high purity and yield of the compound.

Scientific Research Applications

Imidastat O has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antifibrotic effects. These properties make it a promising candidate for the treatment of various diseases such as liver fibrosis, chronic kidney disease, and pulmonary fibrosis. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit cancer cell proliferation and induce apoptosis.

properties

CAS RN

126836-12-2

Product Name

Imidastat O

Molecular Formula

C23H43ClN2O2

Molecular Weight

415.1 g/mol

IUPAC Name

2-[2-[(Z)-hexadec-7-enyl]-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride

InChI

InChI=1S/C23H43N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-24-17-18-25(23,19-21-26)20-22-27;/h9-10,17-18,26-27H,2-8,11-16,19-22H2,1H3;1H/q+1;/p-1/b10-9-;

InChI Key

OQLOMXRSKKZFBU-KVVVOXFISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC1=NC=C[N+]1(CCO)CCO.[Cl-]

SMILES

CCCCCCCCC=CCCCCCCC1=NC=C[N+]1(CCO)CCO.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCC1=NC=C[N+]1(CCO)CCO.[Cl-]

synonyms

1,1-bis(2-oxyethyl)-2-heptadecenyl-2-imidazolyl chloride
Imidastat O

Origin of Product

United States

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